molecular formula C21H24N4O B2423135 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide CAS No. 887214-50-8

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(m-tolyl)acetamide

Cat. No. B2423135
CAS RN: 887214-50-8
M. Wt: 348.45
InChI Key: MKDPOJBIJPAKBD-UHFFFAOYSA-N
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Description

This compound is an intermediate for 202189-78-4 . It has a molecular weight of 516.72 and a molecular formula of C32H44N4O2 .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C32H44N4O2 . It contains a benzimidazole ring attached to a piperidine ring, which is further connected to a tolyl group through an acetamide linkage.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 645.7±55.0 °C and a predicted density of 1.13±0.1 g/cm3 . It is a solid at room temperature .

Safety and Hazards

The compound is labeled with the GHS08 symbol, indicating health hazards . The hazard statement H341 suggests that it may cause genetic defects . Precautionary statements include P201, P202, P281, P308+P313, P405, and P501 .

Future Directions

The future directions of this compound could involve further exploration of its potential applications, given its role as an intermediate for other compounds . Additionally, more research could be conducted to understand its mechanism of action and potential uses in medical or industrial applications.

properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O/c1-15-5-4-6-17(13-15)22-20(26)14-25-11-9-16(10-12-25)21-23-18-7-2-3-8-19(18)24-21/h2-8,13,16H,9-12,14H2,1H3,(H,22,26)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKDPOJBIJPAKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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